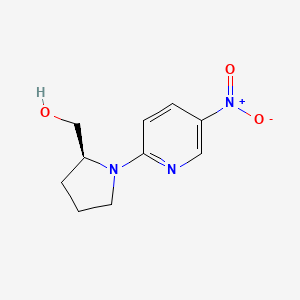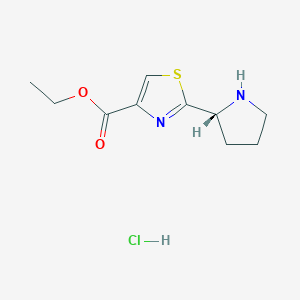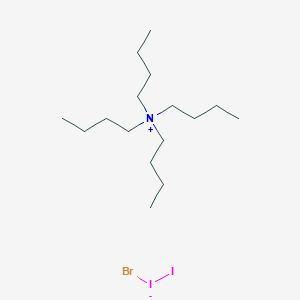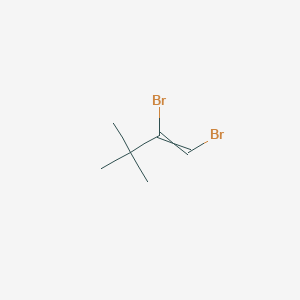
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
Übersicht
Beschreibung
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is a compound with the empirical formula C10H15ClN2O and a molecular weight of 214.69 . It is often used in proteomics research .
Molecular Structure Analysis
The molecular structure of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride can be represented by the SMILES stringCl.CNCC(=O)N(C)c1ccccc1 . This indicates that the molecule contains a chloride ion (Cl), a methyl group (CH3) attached to a nitrogen atom, a carbonyl group (C=O), and a phenyl group (c1ccccc1).
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride and its derivatives have been studied for their potential in treating malaria. A study explored a series of compounds synthesized from substituted 1-phenyl-2-propanones, leading to the final product N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides. These compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice and showed promise in primate models and extended protection after oral administration, making them potential candidates for clinical trials (Werbel et al., 1986).
Peripheral Opiate Agonist Activity
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, specifically the variant EMD 61753, exhibits selective kappa-opiate agonist activity. It is particularly noted for its antihyperalgesic activity in animal models of inflammatory pain without central side effects. Structural variations in the compound were studied to understand the relationship between opioid activity and peripheral selectivity, highlighting its potential for targeted pain relief (Gottschlich et al., 1995).
Anti-inflammatory and Antioxidant Properties
The derivative N-(2-hydroxy phenyl) acetamide showcased promising anti-arthritic and anti-inflammatory properties in a study involving adjuvant-induced arthritis in Sprague Dawley rats. The compound significantly reduced pro-inflammatory cytokines and oxidative stress markers, offering potential therapeutic benefits for arthritis treatment (Jawed et al., 2010).
Anticonvulsant Activities
Functionalized N-benzyl 2-acetamidoacetamides, including variations of the N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, have been investigated for their anticonvulsant properties. These compounds provided significant protection against seizures induced by maximal electroshock in mice and rats, indicating their potential as anticonvulsant agents (Choi et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-2-(methylamino)-N-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h3-7,11H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMDUIBLLVOTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90913913 | |
| Record name | N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90913913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride | |
CAS RN |
97454-51-8 | |
| Record name | N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90913913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97454-51-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine](/img/structure/B1417910.png)






![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)




![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)